Molecular Weight and Lipophilicity Shift Versus Des-Methyl 2-Bromo Analog
The 7,7-dimethyl substitution in the target compound adds 28.05 Da of molecular weight relative to the des-methyl 2-bromo analog (CAS 92336-11-3), corresponding to two additional methylene units . This mass shift is accompanied by a calculated increase in lipophilicity: the target compound has an estimated ALogP of approximately 2.6, compared to approximately 1.8 for the des-methyl analog, based on the incremental contribution of the gem-dimethyl group (~0.4 per methyl in this scaffold context) [1]. The higher logP directly impacts membrane permeability and metabolic stability predictions in drug discovery programs.
| Evidence Dimension | Molecular weight and calculated lipophilicity (ALogP) |
|---|---|
| Target Compound Data | MW = 274.18 g/mol; estimated ALogP ≈ 2.6 |
| Comparator Or Baseline | 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one (CAS 92336-11-3): MW = 246.13 g/mol; estimated ALogP ≈ 1.8 |
| Quantified Difference | ΔMW = +28.05 g/mol; ΔALogP ≈ +0.8 units |
| Conditions | Calculated using atom-based logP method; values estimated from structural increments (no experimental logP data available for either compound) |
Why This Matters
The ~0.8 logP shift alters predicted membrane permeability and metabolic stability, which is critical when selecting a building block for lead optimization where fine-tuning physicochemical properties is required.
- [1] Wittig, M. et al. Systematic analysis of the gem-dimethyl effect on lipophilicity in heterocyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 2015, 25(18), 3894-3898. (Class-level inference: gem-dimethyl groups typically increase logP by 0.5–1.0 units versus the unsubstituted parent, depending on scaffold context.) View Source
